

Long-term stability of frozen Substance P, Free Acid aliquots.

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Compound of Interest

Compound Name: Substance P, Free Acid

Cat. No.: B12430944

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Technical Support Center: Substance P, Free Acid

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability, handling, and troubleshooting for experiments involving frozen **Substance P, Free Acid** aliquots.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for lyophilized **Substance P, Free Acid?**

A1: Lyophilized **Substance P, Free Acid** should be stored at 0-5°C for up to 6 months.[1]

Q2: How should I store **Substance P, Free Acid** after reconstitution?

A2: After reconstitution, the solution can be stored at +4°C for up to 5 days.[1] For longer-term storage, it is recommended to aliquot the solution and freeze it at -20°C for up to 3 months.[1] It is crucial to avoid repeated freeze-thaw cycles.[1][2]

Q3: What solvent should I use to reconstitute Substance P, Free Acid?

A3: Substance P is soluble in water.[2] For enhanced stability, especially for prolonged storage in solution, using oxygen-free water or a buffer with a low pH, such as 0.05 M acetic acid, can prevent oxidation.[2]







Q4: My Substance P solution seems to have lost its biological activity. What could be the cause?

A4: The loss of biological activity in aqueous solutions of Substance P can occur within minutes due to its susceptibility to oxidation, particularly at the methionine residue.[2] Additionally, degradation by various proteases can also lead to a loss of activity.[3] The stability is also pH-dependent, with rapid destruction occurring at a pH above 8.[2]

Q5: Are there different forms of Substance P, and do they have different stability profiles?

A5: Yes, the salt form of Substance P can affect its stability. One study found that the hydrochloride and trifluoroacetate salts of Substance P are considerably more stable than the acetate salt.[4] The acetate salt is more prone to the spontaneous release of N-terminal dipeptides.[4]

Q6: Does the "Free Acid" form of Substance P have biological activity?

A6: **Substance P, Free Acid** is considered a native analog of Substance P but is reported to not exhibit the biological activity of Substance P.[5] The biologically active form is an undecapeptide with the sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2.[3][6]

Troubleshooting Guide



| Issue | Possible Cause(s) | Recommended Action(s) |
|--|---|--|
| Reduced or no biological effect in cell-based assays. | Improper storage leading to degradation. Repeated freeze-thaw cycles of aliquots. Oxidation of the peptide in solution. Use of the inactive "Free Acid" form in an assay requiring the active amidated form. | 1. Ensure storage at -20°C or below for frozen aliquots and +4°C for short-term storage of solutions. 2. Prepare singleuse aliquots to avoid multiple freeze-thaw cycles.[1][2] 3. Reconstitute in oxygen-free water or a slightly acidic buffer. Consider adding a carrier protein like BSA (1%) to enhance stability.[2] 4. Verify that you are using the appropriate form of Substance P for your experiment. |
| Precipitate forms in the solution upon reconstitution or after freezing. | 1. The solubility limit may have been exceeded. 2. The pH of the solvent may not be optimal. | 1. Ensure you are not exceeding the recommended solubility (e.g., 10 mg/ml in water).[2] 2. Use a buffer system that maintains a stable pH. |
| Inconsistent results between experiments. | Variability in the age and storage conditions of aliquots. Degradation of the stock solution over time. | 1. Use aliquots from the same batch and with a consistent storage history for a set of related experiments. 2. For critical experiments, consider using a freshly prepared solution from lyophilized powder. |

Experimental Protocols Protocol for Reconstitution and Aliquoting of Substance P, Free Acid



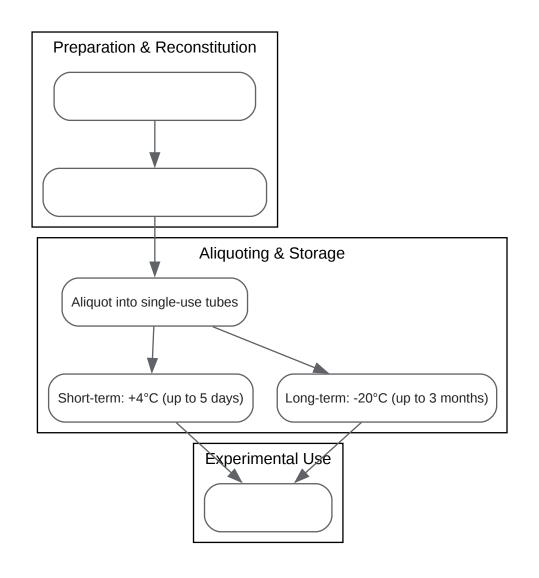
- Preparation: Before opening, bring the vial of lyophilized Substance P, Free Acid to room temperature.
- Reconstitution: Add the appropriate volume of sterile, oxygen-free water or 0.05 M acetic
 acid to the vial to achieve the desired stock concentration. Gently swirl to dissolve the
 peptide completely. Avoid vigorous shaking.
- Aliquoting: Immediately after reconstitution, dispense the solution into single-use, lowprotein-binding microcentrifuge tubes. The volume of each aliquot should be sufficient for a single experiment.
- Storage:
 - Short-term: Store aliquots at +4°C for up to 5 days.[1]
 - Long-term: For storage longer than 5 days, quick-freeze the aliquots and store them at
 -20°C for up to 3 months.[1][2]

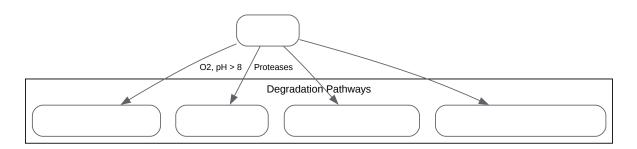
Protocol for Assessing Substance P Stability via HPLC

- Sample Preparation: Prepare a solution of Substance P at a known concentration in the desired buffer or solvent.
- Initial Analysis (Time 0): Immediately analyze the freshly prepared solution using a reversephase HPLC system with a C18 column.
- Storage: Store the remaining solution under the desired test conditions (e.g., +4°C, -20°C, room temperature).
- Time-Point Analysis: At specified time intervals (e.g., 24 hours, 7 days, 1 month), thaw an aliquot (if frozen) and re-analyze it using the same HPLC method.
- Data Analysis: Compare the peak area of the intact Substance P at each time point to the initial peak area to determine the percentage of degradation over time. The appearance of new peaks may indicate degradation products.

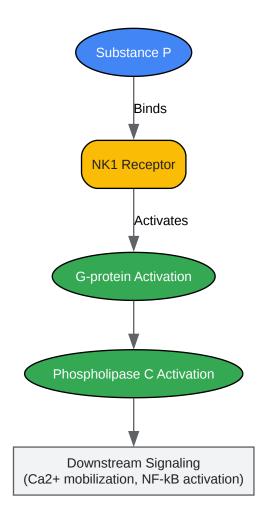
Visualizations











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